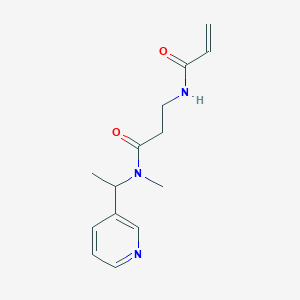

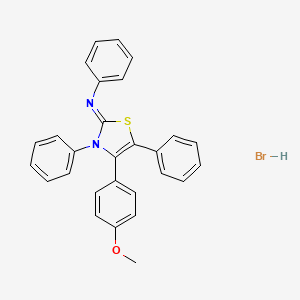

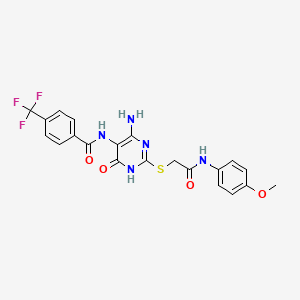

![molecular formula C16H11BrN2S B2800207 2-(4-Bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole CAS No. 329716-26-9](/img/structure/B2800207.png)

2-(4-Bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- 2-(4-Bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole is a heterocyclic compound with a bicyclic ring system.

- It contains a benzothiazole core fused with an imidazole ring.

- The 2nd position of the benzothiazole ring is the most active site, making 2-arylbenzothiazole a promising scaffold in pharmaceutical chemistry.

- Benzothiazole derivatives have diverse pharmacological properties and structural diversity.

- The compound has been studied for its biological activities, including anticancer, antimicrobial, and antidiabetic properties.

Synthesis Analysis

- The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways, including:

- Diazo-coupling

- Knoevenagel condensation

- Biginelli reaction

- Molecular hybridization techniques

- Microwave irradiation

- One-pot multicomponent reactions

Molecular Structure Analysis

- The molecular structure of 2-(4-Bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole consists of a benzothiazole core fused with an imidazole ring.

- The 2nd position of the benzothiazole ring is the most active site, which contributes to its biological activity.

Chemical Reactions Analysis

- The chemical reactions involving 2-(4-Bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole can vary based on the specific synthetic pathway used.

- The compound can participate in various reactions, such as nucleophilic substitutions, condensations, and cyclizations.

Physical And Chemical Properties Analysis

- The physical and chemical properties of 2-(4-Bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole include its melting point, boiling point, solubility, and stability.

- These properties are essential for understanding its behavior in various conditions.

Scientific Research Applications

Radiosensitizing and Anticancer Properties

Research has highlighted the synthesis of imidazo[2,1-b][1,3]benzothiazole derivatives with significant radiosensitizing and anticarcinogenic activities. These compounds have shown considerable in vitro anticancer activity against human liver cancer Hep G2 cell line and melanoma cell lines. The presence of sulfonamide and methoxy substitutions has been found to enhance DNA fragmentation, acting effectively against hepatocellular carcinoma (Majalakere et al., 2020). Additionally, other derivatives have been synthesized and tested for in-vitro anticancer activity, showing remarkable activity against various human cancer cell lines (Waghmare et al., 2013).

Antimicrobial Activity

Novel heterocycles including benzimidazole, benzoxazole, and benzothiazole derivatives have been prepared and screened for broad-spectrum antimicrobial activity against bacterial and fungal strains, showing promising results (Padalkar et al., 2014). This suggests their potential as therapeutic agents for generating new drug candidates.

Synthesis and Biological Activities

The synthesis of various benzothiazole derivatives has led to the discovery of compounds with potent immunosuppressive and immunostimulatory effects on macrophages and T-lymphocytes. Some derivatives have also shown strong cytotoxicity against different cancer cell lines, indicating their multipotent biological activities (Abdel‐Aziz et al., 2011).

Synthesis Methodologies

Efforts have also been made in developing efficient synthetic methodologies for these heterocycles. For instance, the sequential Cu-catalyzed domino coupling and Pd-catalyzed Suzuki reaction have been employed to synthesize a variety of benzimidazo[2,1-b]benzothiazole derivatives, demonstrating the versatility and selectivity of these synthetic approaches (Gao et al., 2014).

Safety And Hazards

- The safety and hazards associated with 2-(4-Bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole should be assessed based on its chemical structure and potential reactivity.

- Proper handling, storage, and disposal guidelines should be followed.

Future Directions

- Future research could focus on:

- Biological activity : Investigating its effects on specific diseases or pathogens.

- Structure-activity relationships : Understanding how structural modifications impact its properties.

- Drug development : Exploring its potential as a therapeutic agent.

I hope this analysis provides a comprehensive overview of 2-(4-Bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole . If you need further details or have any specific questions, feel free to ask!

properties

IUPAC Name |

2-(4-bromophenyl)-6-methylimidazo[2,1-b][1,3]benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2S/c1-10-2-7-14-15(8-10)20-16-18-13(9-19(14)16)11-3-5-12(17)6-4-11/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPJHTVSOCQCNBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N3C=C(N=C3S2)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

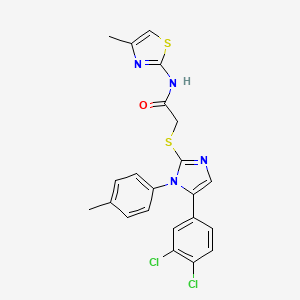

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B2800125.png)

![Thieno[3,2-d]pyrimidin-4-amine, N-2-propen-1-yl-](/img/structure/B2800133.png)

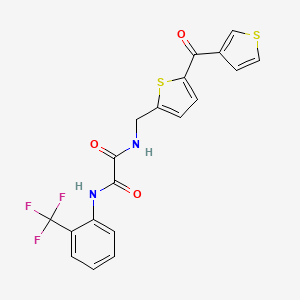

![N-[(4-Methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)methyl]but-2-ynamide](/img/structure/B2800137.png)

![1-(4-Chlorophenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]ethanone](/img/structure/B2800146.png)

![2-benzyl-3,4-dimethyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2800147.png)